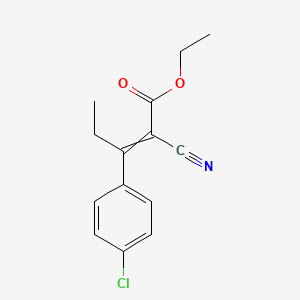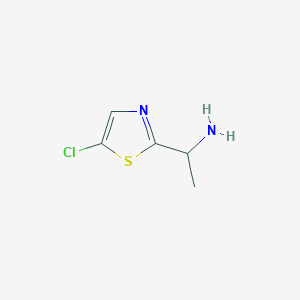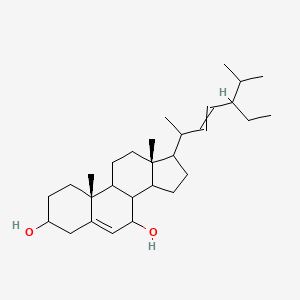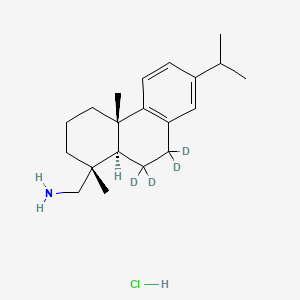
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters This compound is characterized by the presence of a cyano group and a chlorophenyl group attached to a pentenoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yields. The reactants are continuously fed into a reactor where the Knoevenagel condensation takes place, and the product is continuously removed and purified.
化学反応の分析
Types of Reactions
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-2-cyanopentanoic acid.
Reduction: Formation of ethyl 3-(4-chlorophenyl)-2-aminopent-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate can be compared with other similar compounds such as:
Ethyl 3-(4-bromophenyl)-2-cyanopent-2-enoate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 3-(4-fluorophenyl)-2-cyanopent-2-enoate: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.
Ethyl 3-(4-methylphenyl)-2-cyanopent-2-enoate: The methyl group can alter the compound’s lipophilicity and pharmacokinetic properties.
This compound is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C14H14ClNO2 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
PJCFONLQVIKGAD-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)






![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)


![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)
![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
